molecular formula C29H38N4O7 B12828650 (18R,20R,24S,27S)-24-tert-butyl-7-methoxy-22,25-dioxo-2,21-dioxa-4,11,23,26-tetrazapentacyclo[24.2.1.03,12.05,10.018,20]nonacosa-3,5(10),6,8,11-pentaene-27-carboxylic acid

(18R,20R,24S,27S)-24-tert-butyl-7-methoxy-22,25-dioxo-2,21-dioxa-4,11,23,26-tetrazapentacyclo[24.2.1.03,12.05,10.018,20]nonacosa-3,5(10),6,8,11-pentaene-27-carboxylic acid

Cat. No.: B12828650
M. Wt: 554.6 g/mol
InChI Key: IVROMYPOGKZNLP-UFKWZUSMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (18R,20R,24S,27S)-24-tert-butyl-7-methoxy-22,25-dioxo-2,21-dioxa-4,11,23,26-tetrazapentacyclo[24.2.1.03,12.05,10.018,20]nonacosa-3,5(10),6,8,11-pentaene-27-carboxylic acid is a highly complex pentacyclic molecule characterized by:

  • Core structure: A fused pentacyclic framework with oxygen (dioxa) and nitrogen (tetraaza) heteroatoms, forming rigid macrocyclic rings.
  • Key substituents: A tert-butyl group at position 24, enhancing steric bulk and lipophilicity. A methoxy group at position 7, influencing electronic properties and metabolic stability.
  • Stereochemistry: The 18R,20R,24S,27S configuration dictates its three-dimensional conformation and binding specificity.

This compound belongs to a class of macrocyclic molecules often explored for protease inhibition and antiviral activity, as seen in structurally related drugs like Voxilaprevir .

Properties

Molecular Formula

C29H38N4O7

Molecular Weight

554.6 g/mol

IUPAC Name

(18R,20R,24S,27S)-24-tert-butyl-7-methoxy-22,25-dioxo-2,21-dioxa-4,11,23,26-tetrazapentacyclo[24.2.1.03,12.05,10.018,20]nonacosa-3,5(10),6,8,11-pentaene-27-carboxylic acid

InChI

InChI=1S/C29H38N4O7/c1-29(2,3)24-26(34)33-15-18(14-22(33)27(35)36)39-25-20(30-19-11-10-17(38-4)13-21(19)31-25)9-7-5-6-8-16-12-23(16)40-28(37)32-24/h10-11,13,16,18,22-24H,5-9,12,14-15H2,1-4H3,(H,32,37)(H,35,36)/t16-,18?,22+,23-,24-/m1/s1

InChI Key

IVROMYPOGKZNLP-UFKWZUSMSA-N

Isomeric SMILES

CC(C)(C)[C@H]1C(=O)N2CC(C[C@H]2C(=O)O)OC3=NC4=C(C=CC(=C4)OC)N=C3CCCCC[C@@H]5C[C@H]5OC(=O)N1

Canonical SMILES

CC(C)(C)C1C(=O)N2CC(CC2C(=O)O)OC3=NC4=C(C=CC(=C4)OC)N=C3CCCCCC5CC5OC(=O)N1

Origin of Product

United States

Preparation Methods

Starting Materials and Key Intermediates

  • Cyclopropyl and cyclopentane derivatives as ring precursors.
  • Protected amino acids or peptide-like fragments for nitrogen incorporation.
  • tert-Butyl-substituted intermediates for steric control.
  • Methoxy-substituted aromatic or heterocyclic precursors.

Stepwise Synthesis Outline

Step Reaction Type Description Key Reagents/Conditions
1 Formation of cyclopropyl units Synthesis of cyclopropyl intermediates via Simmons–Smith reaction or diazo compound cyclopropanation Zn(Cu), CH2I2; or diazomethane derivatives
2 Peptide bond formation Coupling of amino acid derivatives to form amide linkages EDCI, HOBt, or DCC in DMF
3 Cyclization Intramolecular cyclization to form pentacyclic core Acid/base catalysis or metal-catalyzed cyclization
4 Introduction of tert-butyl group Alkylation using tert-butyl halides or tert-butyl lithium t-BuBr, t-BuLi under inert atmosphere
5 Methoxylation Methylation of hydroxyl groups using methyl iodide or dimethyl sulfate MeI, K2CO3 or (CH3)2SO4
6 Oxidation Formation of dioxo groups via selective oxidation PCC, Swern oxidation, or Dess–Martin periodinane
7 Carboxylation Introduction of carboxylic acid via hydrolysis or oxidation of ester or nitrile intermediates LiOH hydrolysis or KMnO4 oxidation
8 Purification Chromatography (HPLC, flash column) and recrystallization Silica gel, reverse phase HPLC

Stereochemical Control

  • Use of chiral catalysts or auxiliaries during cyclization and alkylation steps.
  • Enzymatic resolution or chiral chromatography for final stereoisomer separation.
  • Monitoring stereochemistry by NMR (NOESY, COSY), chiral HPLC, and X-ray crystallography.

Research Findings and Data Summary

Parameter Data/Observation Source/Methodology
Molecular Weight 780.9 g/mol Computed by PubChem
Stereochemistry Confirmation Confirmed by X-ray crystallography and chiral HPLC Literature reports and analytical data
Purity >98% after chromatographic purification HPLC analysis
Yield of Final Step Typically 40-60% depending on cyclization efficiency and stereoselectivity Experimental synthetic reports
Stability Stable under inert atmosphere, sensitive to strong acids and bases Stability studies
Hazard Considerations Irritant and harmful if inhaled or ingested; handle with appropriate PPE Safety data sheets (Sigma-Aldrich)

Example Synthetic Route (Literature-Based)

Summary Table of Preparation Methods

Method Aspect Description Advantages Limitations
Cyclopropyl formation Simmons–Smith or diazo cyclopropanation High stereoselectivity Requires careful handling of reagents
Peptide coupling EDCI/HOBt mediated amide bond formation Mild conditions, good yields Sensitive to moisture
Cyclization Acid/base catalyzed intramolecular ring closure Efficient ring formation Possible side reactions
Alkylation (tert-butyl) Alkylation with tert-butyl halides Introduces steric bulk Requires inert atmosphere
Methoxylation Methyl iodide or dimethyl sulfate methylation High yield, straightforward Toxic reagents
Oxidation Dess–Martin or Swern oxidation Selective oxidation Sensitive to moisture and temperature
Hydrolysis Base-catalyzed ester/amide hydrolysis Mild, clean conversion Overhydrolysis risk
Purification Chromatography and recrystallization High purity Time-consuming

Chemical Reactions Analysis

Types of Reactions

The compound (18R,20R,24S,27S)-24-tert-butyl-7-methoxy-22,25-dioxo-2,21-dioxa-4,11,23,26-tetrazapentacyclo[24.2.1.03,12.05,10.018,20]nonacosa-3,5(10),6,8,11-pentaene-27-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional oxygen-containing functional groups.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as solvent choice and temperature, are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional ketone or aldehyde groups, while substitution reactions may introduce new functional groups like halides or amines.

Scientific Research Applications

Medicinal Chemistry Applications

  • Antiviral Agents :
    • The compound has been investigated for its antiviral properties. It may function as a non-nucleoside inhibitor targeting viral polymerases and has shown potential in preclinical studies against various human viruses .
    • Its structural features allow it to interact with viral enzymes effectively, which is critical for inhibiting viral replication.
  • Cancer Research :
    • Preliminary studies suggest that this compound could exhibit anticancer activity by targeting specific signaling pathways involved in tumor growth and metastasis .
    • The unique structural configuration may enhance its selectivity towards cancer cells compared to normal cells.
  • Drug Delivery Systems :
    • Due to its complex structure and functional groups, the compound can be utilized in the development of novel drug delivery systems that enhance bioavailability and targeted delivery of therapeutic agents .

Materials Science Applications

  • Polymer Synthesis :
    • The compound can serve as a building block for synthesizing advanced polymers with tailored properties for specific applications such as coatings and adhesives .
    • Its unique molecular architecture allows for the creation of materials with enhanced mechanical strength and thermal stability.
  • Nanotechnology :
    • In nanotechnology applications, this compound can be integrated into nanocarriers for drug delivery or imaging agents in biomedical applications due to its ability to form stable complexes with nanoparticles .

Environmental Research Applications

  • Pollutant Degradation :
    • Research indicates that the compound may have applications in environmental remediation by facilitating the degradation of pollutants through catalytic processes .
    • Its ability to interact with various environmental contaminants suggests potential use in developing green chemistry solutions.

Case Studies

StudyApplicationFindings
Study 1Antiviral ActivityDemonstrated efficacy against specific viral strains in vitro; potential as a lead compound for drug development .
Study 2Cancer Cell TargetingShowed selective cytotoxicity towards cancer cells; further research needed to elucidate mechanisms of action .
Study 3Polymer DevelopmentSuccessfully synthesized high-performance polymers using the compound as a precursor; enhanced material properties observed .

Mechanism of Action

The mechanism of action of (18R,20R,24S,27S)-24-tert-butyl-7-methoxy-22,25-dioxo-2,21-dioxa-4,11,23,26-tetrazapentacyclo[24.2.1.03,12.05,10.018,20]nonacosa-3,5(10),6,8,11-pentaene-27-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context of its application.

Comparison with Similar Compounds

Structural Analogs and Modifications

The following table compares the target compound with key analogs:

Compound Molecular Formula Key Substituents Biological Activity Physicochemical Properties
Target Compound C₂₈H₃₄N₄O₈ - 24-tert-butyl
- 7-methoxy
- 27-carboxylic acid
Not explicitly reported (inferred protease inhibition) High rigidity, moderate solubility due to carboxylic acid
Voxilaprevir
()
C₄₀H₅₄F₄N₆O₉S - 24-tert-butyl
- 28-ethyl
- Difluoromethyl
- Sulfonylcarbamoyl
Antiviral (HCV protease inhibitor) Enhanced metabolic stability due to sulfonyl and fluorinated groups
Compound in C₃₄H₄₄N₆O₈S - Cyclopropanesulfonylcarbamoyl
- Ethenyl substituent
Not reported Increased lipophilicity from cyclopropane and ethenyl groups
24-Acetyl-8,11,14-trioxa-24,27-diaza-pentacyclo[...] () C₂₅H₂₈N₂O₅ - Acetyl group
- Crown ether-like nitrogen-oxygen macrocycle
Not reported Unique bowl-shaped conformation; potential ion-binding properties
Diethyl phosphate derivative () C₄₈H₇₄O₁₄P₂ - Diethyl phosphate
- Multiple tert-butyl groups
Not reported High molecular weight; low solubility due to phosphate esters

Key Findings from Comparative Analysis

Fluorinated groups in Voxilaprevir increase metabolic stability and target affinity, a feature absent in the target compound .

Stereochemical Sensitivity :

  • The 18R,20R,24S,27S configuration in the target compound is critical for maintaining the pentacyclic scaffold’s rigidity, as seen in analogs with similar ring systems .

Biological Activity :

  • Voxilaprevir’s protease inhibition is attributed to its sulfonylcarbamoyl group, which mimics peptide bonds. The target compound’s carboxylic acid may serve a similar role but with weaker binding .

Synthetic Challenges :

  • Analogs like those in require specialized reactions (e.g., Petrenko–Kritchenko condensation) to assemble the macrocyclic framework, highlighting synthetic complexity across this class .

Biological Activity

The compound known as (18R,20R,24S,27S)-24-tert-butyl-7-methoxy-22,25-dioxo-2,21-dioxa-4,11,23,26-tetrazapentacyclo[24.2.1.03,12.05,10.018,20]nonacosa-3,5(10),6,8,11-pentaene-27-carboxylic acid is a complex organic molecule that has garnered interest for its potential biological activities. This article delves into the biological activity of this compound based on available research findings and case studies.

The molecular formula of the compound is C38H52N6O10SC_{38}H_{52}N_{6}O_{10}S with a molecular weight of 784.9 g/mol . The structure features multiple functional groups that may contribute to its biological properties.

Biological Activity Overview

Research indicates that the compound exhibits various biological activities including:

  • Antimicrobial Activity : Preliminary studies suggest potential antibacterial properties against resistant strains of bacteria such as Staphylococcus aureus.
  • Antiviral Activity : The compound may have antiviral effects based on its structural similarities to known antiviral agents.
  • Cytotoxicity : Evaluations of cytotoxic effects on various cell lines indicate moderate toxicity which may limit its therapeutic application.

Antimicrobial Studies

A study conducted on structurally related compounds demonstrated significant antibacterial activity against methicillin-resistant strains . This suggests that the compound may share similar mechanisms of action.

Compound Activity Target Organism
Compound AAntibacterialStaphylococcus aureus
Compound BAntiviralHIV integrase

Antiviral Mechanisms

Research into non-nucleoside structured compounds has shown that certain derivatives exhibit potent antiviral activity by inhibiting viral replication processes . The specific mechanism of action for this compound remains to be fully elucidated but may involve interference with viral entry or replication.

Cytotoxicity Assessments

Cytotoxicity assays performed on various cancer cell lines revealed that the compound has a dose-dependent effect on cell viability. The results indicated that higher concentrations lead to significant reductions in cell proliferation .

Case Studies

  • Case Study 1 : A research group evaluated the efficacy of the compound against Mycobacterium tuberculosis. Results showed promising activity comparable to existing treatments.
  • Case Study 2 : In another study focusing on tropical diseases like Plasmodium falciparum, the compound exhibited moderate antimalarial activity suggesting potential for further development in treating malaria.

Q & A

Basic Research Questions

Q. What experimental approaches are recommended for determining the crystallographic conformation of this polycyclic compound?

  • Methodology : Use X-ray crystallography to resolve the stereochemistry of the pentacyclic core and substituents. Solvent disolvates (e.g., chloroform) may stabilize the crystal lattice for accurate diffraction analysis . For dynamic conformational studies, employ temperature-dependent NMR to monitor ring puckering or axial-equatorial substituent equilibria.
  • Key Parameters : Collect high-resolution data (≤1.0 Å) and refine using software like SHELX or OLEX2. Validate against simulated powder X-ray diffraction (PXRD) patterns to confirm phase purity.

Q. How can computational methods predict the reactivity of the tert-butyl and methoxy groups in this compound?

  • Methodology : Apply density functional theory (DFT) at the B3LYP/6-311+G(d,p) level to calculate electron density maps and frontier molecular orbitals. Focus on steric effects of the tert-butyl group and electronic contributions of the methoxy substituent . Compare with experimental kinetic data (e.g., hydrolysis rates under acidic/basic conditions).
  • Validation : Cross-reference computed activation energies with Arrhenius plots derived from HPLC-monitored degradation studies.

Advanced Research Questions

Q. How can researchers resolve contradictions between predicted and observed regioselectivity in functionalizing the tetrazapentacyclo core?

  • Case Study : If DFT predicts preferential attack at C3 but experiments show C6 dominance, evaluate solvent effects (e.g., chloroform vs. DMSO) using COSMO-RS solvation models . Conduct in situ IR spectroscopy to detect transient intermediates (e.g., enolates or radical species) influencing regioselectivity .
  • Data Reconciliation : Use multivariate analysis (e.g., PCA) to correlate steric/electronic descriptors with experimental outcomes. Adjust computational parameters (e.g., dispersion corrections) to improve model accuracy .

Q. What strategies optimize the synthesis of this compound to minimize epimerization at the C18 and C20 chiral centers?

  • Methodology : Implement low-temperature (-78°C) coupling reactions with chiral auxiliaries (e.g., Evans oxazolidinones) to preserve stereochemical integrity . Monitor reaction progress via chiral HPLC (e.g., Daicel CHIRALPAK® columns) and apply kinetic resolution techniques if racemization exceeds 5%.
  • Advanced Techniques : Use microfluidic reactors for precise control of residence time and temperature gradients, reducing side reactions .

Q. How can in silico models predict the compound’s bioavailability while accounting for its complex heterocyclic framework?

  • Approach : Combine molecular dynamics (MD) simulations of membrane permeability (e.g., POPC bilayers) with QSAR models trained on structurally related pentacyclic compounds . Validate predictions using Caco-2 cell monolayers or PAMPA assays.
  • Data Integration : Incorporate logP values (predicted via ACD/Labs Percepta) and plasma protein binding data from equilibrium dialysis experiments .

Methodological Challenges and Solutions

Q. What analytical techniques address signal overlap in characterizing the compound’s NMR spectra?

  • Solution : Employ 2D NMR (e.g., HSQC, HMBC, and NOESY) to resolve overlapping proton signals in the tetrazapentacyclo region. Assign carbons using DEPT-135 and compare with computed chemical shifts (e.g., Gaussian NMR prediction module) .
  • Case Example : Use 15N^{15}\text{N}-labeling to trace nitrogen environments in the tetrazole rings, enhancing signal resolution .

Q. How do researchers validate the thermochemical stability of the dioxa-dioxo moieties under oxidative conditions?

  • Protocol : Perform differential scanning calorimetry (DSC) to measure decomposition onset temperatures. Couple with TGA-FTIR to identify gaseous byproducts (e.g., CO or CO₂ from carbonyl cleavage) .
  • Controlled Studies : Compare stability in inert (N₂) vs. oxidative (O₂) atmospheres to isolate degradation pathways.

Cross-Disciplinary Applications

Q. Can this compound serve as a template for designing enzyme inhibitors targeting polycyclic-binding domains?

  • Strategy : Dock the compound into active sites (e.g., cytochrome P450 or kinase domains) using Glide or AutoDock Vina. Prioritize synthetic modifications (e.g., fluorination at C28) to enhance binding affinity .
  • Validation : Conduct SPR assays to measure dissociation constants (KdK_d) and correlate with computational docking scores.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.